5-Bromo-2-chloro-4-methylpyridin-3-ol
Overview
Description
5-Bromo-2-chloro-4-methylpyridin-3-ol: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, chlorine, and a hydroxyl group attached to a methyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-methylpyridin-3-ol typically involves halogenation and hydroxylation reactions. One common method is the bromination of 2-chloro-4-methylpyridine, followed by hydroxylation at the 3-position. The reaction conditions often include the use of bromine or a brominating agent, and a base such as sodium hydroxide or potassium hydroxide to facilitate the hydroxylation step .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-chloro-4-methylpyridin-3-ol can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes, while reduction reactions can convert it to an alkane.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Scientific Research Applications
Chemistry: 5-Bromo-2-chloro-4-methylpyridin-3-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .
Industry: In the material science industry, this compound is used in the synthesis of advanced materials, including polymers and liquid crystals. Its unique chemical properties contribute to the development of materials with specific functionalities .
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-methylpyridin-3-ol depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of halogen atoms and the hydroxyl group can influence its binding affinity and specificity .
Comparison with Similar Compounds
5-Bromo-2-methylpyridin-3-ol: Similar structure but lacks the chlorine atom, which may affect its reactivity and applications.
5-Bromo-2-chloropyridine:
5-Bromo-2-chloro-4-methylpyrimidine: Contains a pyrimidine ring instead of a pyridine ring, leading to different chemical properties and applications.
Uniqueness: 5-Bromo-2-chloro-4-methylpyridin-3-ol is unique due to the combination of bromine, chlorine, and hydroxyl functional groups on a methyl-substituted pyridine ring.
Properties
IUPAC Name |
5-bromo-2-chloro-4-methylpyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-3-4(7)2-9-6(8)5(3)10/h2,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWXLDARURVSHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856691 | |
Record name | 5-Bromo-2-chloro-4-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211530-16-3 | |
Record name | 5-Bromo-2-chloro-4-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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